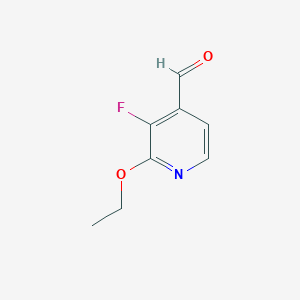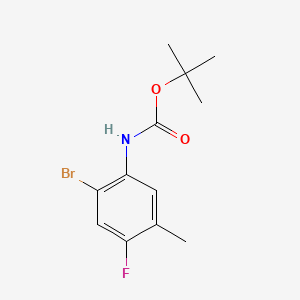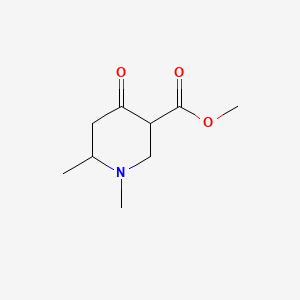
potassium;3-fluoropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;3-fluoropropanoate is an organofluorine compound that consists of a potassium cation and a 3-fluoropropanoate anion
準備方法
Synthetic Routes and Reaction Conditions
Potassium;3-fluoropropanoate can be synthesized through the reaction of 3-fluoropropanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid-base reaction leads to the formation of the potassium salt. The reaction can be represented as follows:
3-fluoropropanoic acid+potassium hydroxide→this compound+water
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to ensure the product’s quality and purity.
化学反応の分析
Types of Reactions
Potassium;3-fluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 3-fluoropropanoate anion can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with hydroxide ions can yield 3-hydroxypropanoate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylate derivatives.
Reduction Reactions: Reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
Potassium;3-fluoropropanoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organofluorine compounds.
Materials Science: The compound is used in the development of fluorinated materials with unique properties, such as increased stability and resistance to degradation.
Biological Research: It is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicinal Chemistry: Researchers explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用機序
The mechanism of action of potassium;3-fluoropropanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, the fluorine atom can influence the compound’s reactivity and interaction with enzymes or receptors, potentially leading to enhanced stability and activity of the modified molecules.
類似化合物との比較
Similar Compounds
- Potassium;3-chloropropanoate
- Potassium;3-bromopropanoate
- Potassium;3-iodopropanoate
Uniqueness
Potassium;3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These properties make it particularly valuable in applications requiring high stability and resistance to degradation, setting it apart from its halogenated analogs.
特性
IUPAC Name |
potassium;3-fluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2.K/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFOGZYHKVJIOA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CF)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FKO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[4-(dimethylamino)-2-methylbutan-2-yl]carbamate](/img/structure/B8207769.png)



![4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine](/img/structure/B8207798.png)
![tert-Butyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)azetidine-1-carboxylate](/img/structure/B8207814.png)




